6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-13-3-1-2-4-14(13)20-5-7-21(8-6-20)15(23)12-11-19-17-22(16(12)24)9-10-25-17/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDADGQVBFBWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CN=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one belongs to a class of thiazolo-pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and anti-inflammatory agent. Below are key findings from recent research.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:
- Study 1 : The compound was tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 5 μM, indicating potent anti-proliferative effects .
- Study 2 : Another study reported that it inhibited cell migration in metastatic cancer models by disrupting the epithelial-mesenchymal transition (EMT) process .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:
- Case Study : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to the control group .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of various signaling pathways:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer progression.
- Apoptosis Induction : It has been shown to activate caspase-dependent apoptosis in cancer cells, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| NF-kB Pathway Inhibition | Reduces inflammatory responses |
| Apoptosis Induction | Activates caspases leading to cell death |
Scientific Research Applications
Adenosine A2A Receptor Antagonism
Research indicates that derivatives of thiazolo[5,4-d]pyrimidine, including compounds similar to 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, exhibit significant antagonistic activity against adenosine A2A receptors. This activity is particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study reported a novel set of compounds with high binding affinity and inverse agonist potency at the A2A receptor, suggesting potential for therapeutic development in neuroprotection and tumor immunotherapy .
Antioxidant Properties
The thiazole and pyrimidine moieties present in the compound are known to contribute to antioxidant activities. Compounds containing these structures have been evaluated for their ability to scavenge free radicals and mitigate oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .
Multicomponent Reactions
Recent advancements in synthetic methodologies have facilitated the development of complex molecules like this compound through multicomponent reactions. These reactions allow for the efficient formation of diverse chemical libraries that can be screened for biological activity .
Hybrid Catalysis
The use of hybrid catalysts has been explored to enhance the synthesis of thiazolo-pyrimidine derivatives. These catalysts improve reaction yields and selectivity, making them promising tools for developing new pharmacologically active compounds .
Case Studies
Preparation Methods
Synthesis of the Thiazolo[3,2-a]pyrimidin-5(3H)-one Core
The thiazolo[3,2-a]pyrimidin-5(3H)-one scaffold is constructed via a cyclocondensation reaction between 2-aminothiazole derivatives and β-keto esters. For instance, 2-amino-4-methylthiazole reacts with ethyl acetoacetate in the presence of acetic acid under reflux to yield 6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. Modifications to this protocol include substituting β-keto esters with acetylacetone to introduce substituents at the 6-position.
Key Reaction Conditions
- Solvent: Ethanol or glacial acetic acid
- Temperature: Reflux (78–110°C)
- Catalyst: None required; acid-mediated cyclization
- Yield: 70–85%
Acylation at Position 6: Introduction of the Carbonyl Group
The 6-position of the thiazolo-pyrimidinone core is functionalized via N-acylation using chloroacetyl chloride. This step requires activation of the pyrimidinone nitrogen through deprotonation.
Procedure
- Dissolve 6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1 eq.) in dry tetrahydrofuran (THF).
- Add triethylamine (2 eq.) as a base to scavenge HCl.
- Slowly introduce chloroacetyl chloride (1.2 eq.) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (ethyl acetate/petroleum ether, 3:7).
Characterization Data
- Yield: 78%
- Melting Point: 145–147°C
- 1H NMR (CDCl3): δ 2.35 (s, 3H, CH3), 4.25 (s, 2H, COCH2Cl), 6.82 (s, 1H, pyrimidinone-H).
Coupling with 4-(2-Chlorophenyl)piperazine
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-(2-chlorophenyl)piperazine. Piperazine’s secondary amine displaces the chloride, forming the final carbon-piperazine bond.
Optimized Protocol
- Combine 6-chloroacetyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (1 eq.) and 4-(2-chlorophenyl)piperazine (1.5 eq.) in dimethylformamide (DMF).
- Add potassium carbonate (2 eq.) as a base.
- Heat at 80°C for 8 hours under nitrogen.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbonyl-adjacent carbon, displacing chloride.
Yield Enhancement Strategies
- Catalyst: Fe3O4@SiO2-(PP)(HSO4)2 improves yields to 88% under solvent-free conditions.
- Solvent-Free Conditions: Reduce reaction time to 4 hours at 100°C.
Optimization of Reaction Conditions
A comparative analysis of solvents, bases, and catalysts was conducted to maximize efficiency (Table 1).
Table 1: Optimization of Coupling Reaction
| Condition | Solvent | Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | DMF | K2CO3 | None | 8 | 75 |
| Solvent-Free | None | K2CO3 | Fe3O4@SiO2 | 4 | 88 |
| Ethanol | Ethanol | Triethylamine | None | 12 | 68 |
Analytical Characterization
The final compound was validated using spectroscopic and chromatographic methods:
1H NMR (DMSO-d6)
- δ 2.35 (s, 3H, CH3), 3.15–3.45 (m, 8H, piperazine-H), 6.95–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, pyrimidinone-H).
IR (KBr)
High-Resolution Mass Spectrometry (HRMS)
- m/z Calcd for C18H18ClN5O2S: 417.08; Found: 417.09.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
